molecular formula C19H24N2O4 B3130904 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid CAS No. 345977-23-3

2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid

カタログ番号: B3130904
CAS番号: 345977-23-3
分子量: 344.4 g/mol
InChIキー: BNZGFUBHIKEAGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid (hereafter referred to as the "target compound") is a bicyclic heterocyclic molecule featuring a pyridodiazepine core fused with a methano bridge. Its structure includes a cyclohexanecarboxylic acid moiety linked via a carbonyl group to the diazocine ring system.

特性

IUPAC Name

2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c22-17-7-3-6-16-13-8-12(10-21(16)17)9-20(11-13)18(23)14-4-1-2-5-15(14)19(24)25/h3,6-7,12-15H,1-2,4-5,8-11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZGFUBHIKEAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the diazocin ring, followed by the introduction of the cyclohexane carboxylic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but may include the use of halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

作用機序

The mechanism of action of 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

類似化合物との比較

8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide (CAS: 1240173-59-4)

  • Modification : The carboxylic acid group in the target compound is replaced with a carbothioamide (-C(S)NH₂).

8-Oxo-1,5,6,8-tetrahydro-2H,4H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxylic Acid (4-Chloro-phenyl)-amide

  • Modification : The cyclohexane moiety is replaced with a 4-chloro-phenyl group.
  • Impact : Aromatic substituents like chlorophenyl enhance lipophilicity and may improve target binding through π-π interactions. This analog is listed as a reference standard, indicating its utility in analytical or pharmacological studies .

Functional Group Variations

N-Allyl-9,11-dibromo Derivative

  • Structure: (1R,5S)-N-Allyl-9,11-dibromo-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide
  • Key Features : Bromine atoms at positions 9 and 11 introduce steric bulk and electronic effects. Allyl groups may enhance reactivity or serve as synthetic intermediates. NMR data () confirm the structural integrity of such halogenated derivatives, with distinct chemical shifts for bromine-adjacent protons (e.g., δ 7.5–0 ppm regions) .

LP3134 (DGC Inhibitor)

  • Structure: Features a benzohydrazide extension: N′-((1E)-{4-ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methylphenyl}methylene)-3,4,5-trihydroxybenzohydrazide.
  • Biological Activity : Demonstrated efficacy in bacterial biofilm inhibition via DGC targeting. The extended hydrazide group likely enhances binding affinity through additional hydrogen bonds and aromatic stacking .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight Functional Groups Solubility (Predicted) Bioactivity Notes Reference
Target Compound ~390.4 g/mol Carboxylic acid, carbonyl Moderate (polar) Potential DGC inhibition
Carbothioamide Derivative ~391.5 g/mol Carbothioamide Low (lipophilic) Discontinued
4-Chloro-phenyl Amide ~425.9 g/mol Chlorophenyl, amide Low-moderate Reference standard
LP3134 (Benzohydrazide) ~600.6 g/mol Benzohydrazide, ethoxy, trihydroxy Low Confirmed DGC inhibition

Key Research Findings and Implications

Structural Similarity and Bioactivity : The "similar property principle" () underpins comparisons, where analogs like LP3134 retain the core structure but achieve enhanced activity via strategic substituents. For example, LP3134's benzohydrazide group likely improves target engagement over the parent carboxylic acid .

Cross-Reactivity Challenges: Immunoassays for such compounds may show variable cross-reactivity depending on assay format, even with identical antibodies. This complicates direct activity comparisons and underscores the need for standardized screening protocols .

Synthetic Feasibility : Derivatives like the dibromo allyl carboxamide () highlight the versatility of the core structure for functionalization, though bromination may introduce synthetic complexity or toxicity concerns .

生物活性

The compound 2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to compile and analyze the existing research on its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

  • Molecular Formula : C16H20N2O4
  • Molar Mass : 304.341 g/mol
  • CAS Number : 1820570-14-6

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes involved in bacterial signaling pathways. Notably, it has been studied for its role as an inhibitor of diguanylate cyclases (DGCs) , which are crucial for the synthesis of cyclic di-GMP (c-di-GMP), a second messenger in bacteria that regulates biofilm formation and virulence factors in pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Antimicrobial Properties

The compound has shown significant antimicrobial activity by disrupting biofilm formation in various bacterial species. In vitro studies have demonstrated that it can inhibit DGC activity effectively:

CompoundTarget BacteriaMechanismEffect
2-[(8-Oxo...Pseudomonas aeruginosaInhibition of DGCDisperses biofilms
2-[(8-Oxo...Acinetobacter baumanniiInhibition of DGCReduces biofilm development

These findings suggest that the compound could be developed as a novel anti-biofilm agent in clinical settings.

Cytotoxicity Studies

In assessing the safety profile of this compound, studies have indicated that it exhibits low toxicity to eukaryotic cells. This is particularly relevant for its potential therapeutic applications since traditional antibiotics often lead to side effects due to their cytotoxic nature .

Study 1: Inhibition of Biofilm Formation

A study conducted by Sambanthamoorthy et al. (2012) reported that compounds structurally similar to 2-[(8-Oxo...], including it, were able to significantly reduce biofilm formation by interfering with DGC activity. The study utilized a continuous-flow system to simulate conditions similar to those found in clinical settings .

Study 2: Efficacy Against Multidrug-resistant Strains

Another investigation focused on the efficacy of this compound against multidrug-resistant strains of Pseudomonas aeruginosa. The results indicated that not only did it disperse established biofilms, but it also reduced the initial adherence of bacteria to surfaces . This is crucial for preventing infections associated with medical devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。